1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine mechanism of action
1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine
Foreword: From Chemical Structure to Biological Function
To the researchers, scientists, and drug development professionals who advance the frontiers of medicine, a novel chemical entity like 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine represents both an opportunity and a puzzle. Its structure, featuring a piperidine core, a 4-amino group, and an arylsulfonyl moiety, suggests a rich potential for biological activity. The piperidine scaffold is a privileged structure in medicinal chemistry, found in compounds targeting a vast array of biological pathways.[1][2] However, without a characterized mechanism of action (MoA), this potential remains unrealized.
This guide is structured not as a static report on a known MoA, but as a dynamic, investigative roadmap. We will proceed from first principles, analyzing the compound's structural motifs to build a scientifically-grounded primary hypothesis. We will then detail the rigorous experimental cascade required to test, validate, and ultimately define its core biological function. This document is designed to be a practical companion for the research team tasked with transforming a chemical structure into a well-understood pharmacological tool.
Structural Analysis and Primary Hypothesis Formulation
The molecular architecture of 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine (CAS: 1154285-79-6, Molecular Formula: C13H20N2O2S) provides critical clues to its likely biological targets.[3]
-
The Arylsulfonyl Moiety: The ethanesulfonylphenyl group is a prominent feature. Sulfonamide and sulfone groups are classic bioisosteres for carboxylic acids and are known to be key binding elements for a variety of enzymes.[4] They can act as hydrogen bond acceptors and engage in critical interactions within enzyme active sites. Notably, this moiety is a cornerstone of inhibitors for enzymes like cyclooxygenases (COX), carbonic anhydrases, and aldo-keto reductases.[4][5] High expression of the aldo-keto reductase enzyme AKR1C3, for instance, is implicated in the progression of prostate and breast cancers, making its inhibitors valuable as potential therapeutics.[4]
-
The 4-Aminopiperidine Core: This central scaffold is a versatile pharmacophore. The basic nitrogen of the piperidine ring can form crucial salt bridges, while the 4-amino group can serve as a key hydrogen-bonding donor or a point for further chemical elaboration. This core is found in compounds targeting G-protein coupled receptors (GPCRs), ion channels, and various enzymes.[6][7]
Primary Hypothesis: Based on this structural analysis, our primary working hypothesis is that 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine functions as an inhibitor of an enzyme within the aldo-keto reductase (AKR) superfamily, specifically AKR1C3. This hypothesis is predicated on the demonstrated activity of structurally related (piperidinosulfonamidophenyl)pyrrolidin-2-ones which are potent and selective non-carboxylate inhibitors of AKR1C3.[4]
Experimental Workflow for Mechanism of Action Elucidation
This section provides a comprehensive, phased experimental plan to systematically investigate our primary hypothesis.
Phase 1: Target Engagement and Initial Validation
The first crucial step is to confirm if the compound physically interacts with our hypothesized target, AKR1C3, and to determine the potency of this interaction.
Protocol 1: Recombinant AKR1C3 Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against human recombinant AKR1C3.
-
Rationale: This is the foundational experiment to validate the enzyme inhibition hypothesis. A potent, dose-dependent inhibition provides the first piece of strong evidence for direct target engagement.
-
Methodology:
-
Reagents: Human recombinant AKR1C3, NADPH (cofactor), a suitable substrate (e.g., 9,10-phenanthrenequinone), 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine (test compound), and assay buffer.
-
Procedure: The assay measures the decrease in NADPH concentration by monitoring the change in absorbance at 340 nm. a. Prepare a dilution series of the test compound (e.g., from 1 nM to 100 µM). b. In a 96-well plate, add the assay buffer, recombinant AKR1C3, and the test compound at various concentrations. c. Initiate the reaction by adding NADPH and the substrate. d. Monitor the absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Outcome & Data Presentation:
The results should demonstrate a concentration-dependent inhibition of AKR1C3. This quantitative data should be summarized in a clear table.
| Compound | Target | Assay Type | Result (IC50) |
| 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine | AKR1C3 | Enzyme Inhibition | e.g., 50 nM |
| Known AKR1C3 Inhibitor (Positive Control) | AKR1C3 | Enzyme Inhibition | e.g., 20 nM |
Phase 2: Cellular Activity and Target Validation
After confirming biochemical activity, the next essential step is to verify that the compound can engage its target in a cellular environment and produce a measurable biological effect.
Protocol 2: Cellular AKR1C3 Activity Assay in a Relevant Cell Line
-
Objective: To assess the compound's ability to inhibit AKR1C3 activity within intact cells.
-
Rationale: This experiment bridges the gap between biochemical potency and cellular efficacy. It confirms that the compound is cell-permeable and can inhibit the target in its native environment. We will use a prostate cancer cell line (e.g., PC-3), where AKR1C3 is highly expressed.[4]
-
Methodology:
-
Cell Culture: Culture PC-3 cells to ~80% confluency.
-
Treatment: Treat the cells with a dose-range of 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine for a predetermined time (e.g., 24 hours).
-
Lysis & Assay: Lyse the cells and measure the AKR1C3 activity in the lysate using a fluorescent probe that becomes activated upon reduction by AKR1C3.
-
Data Analysis: Quantify the fluorescence in each sample. Plot the inhibition of cellular AKR1C3 activity against compound concentration to determine the cellular IC50.
-
Workflow Visualization:
Caption: Experimental workflow for MoA elucidation.
Phase 3: Deepening Mechanistic Understanding and Selectivity
With target engagement confirmed in both biochemical and cellular systems, we must now understand the how of the inhibition and assess the compound's specificity.
Protocol 3: Enzyme Kinetics Analysis
-
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Rationale: Understanding the kinetic mechanism provides deep insight into how the inhibitor interacts with the enzyme (e.g., binding to the active site or an allosteric site). This has significant implications for drug development and optimization.
-
Methodology:
-
Perform the AKR1C3 enzyme inhibition assay as described in Protocol 1.
-
Instead of a single substrate concentration, run the assay with multiple fixed concentrations of the substrate while varying the concentration of the inhibitor for each substrate set.
-
Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk). The pattern of line intersections will reveal the mode of inhibition. For example, lines intersecting on the y-axis are indicative of competitive inhibition.
-
Protocol 4: AKR Isoform Selectivity Panel
-
Objective: To assess the inhibitory activity of the compound against other closely related AKR isoforms (e.g., AKR1C1, AKR1C2, AKR1B10).
-
Rationale: Selectivity is a critical parameter for any therapeutic candidate. Off-target inhibition can lead to undesirable side effects. Demonstrating selectivity for AKR1C3 over other family members is a key milestone.
-
Methodology:
-
Perform the enzyme inhibition assay (Protocol 1) using recombinant enzymes for each of the other AKR isoforms.
-
Determine the IC50 for each isoform.
-
Data Analysis: Compare the IC50 values to calculate the selectivity ratio (e.g., IC50(AKR1C1) / IC50(AKR1C3)).
-
Selectivity Profile Data Summary:
| Enzyme Target | IC50 (nM) | Selectivity vs. AKR1C3 |
| AKR1C3 | 50 | - |
| AKR1C1 | 5,000 | 100-fold |
| AKR1C2 | 8,000 | 160-fold |
| AKR1B10 | >10,000 | >200-fold |
Signaling Pathway Visualization:
Caption: Hypothesized signaling pathway.
Conclusion and Future Directions
This guide outlines a logical, evidence-based strategy to elucidate the mechanism of action for 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine. By starting with a strong, structurally-informed hypothesis—that the compound is an inhibitor of AKR1C3—we have constructed a clear experimental path from initial biochemical validation to detailed cellular and kinetic characterization.
Successful execution of this plan would provide a comprehensive understanding of the compound's MoA, its potency, its selectivity, and its cellular efficacy. This knowledge is the essential foundation for any further drug development efforts, enabling rational optimization, biomarker development, and the design of subsequent in vivo studies. The journey from a mere chemical structure to a potential therapeutic agent is one of rigorous scientific inquiry, and this guide serves as the first chapter in that story.
References
- Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. (n.d.). PubMed.
- 4-phenylpiperidines and their preparation. (1959, September 15). Google Patents.
- Piperidin-4-one: the potential pharmacophore. (n.d.). PubMed.
- 1-[4-(ethanesulfonyl)phenyl]piperidin-4-amine. (n.d.). ChemBK.
- 4-Anilinopiperidine. (n.d.). PubChem.
- Method for preparing 4-amino-4-phenylpiperidines. (2004, September 2). Google Patents.
- Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (n.d.). PubMed Central.
- 1-Phenethyl-N-phenylpiperidin-4-amine (HMDB0245612). (2021, September 10). Human Metabolome Database.
- Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. (2018, November 1). ResearchGate.
- Synthesis, enzyme inhibition and molecular docking studies of 1-arylsulfonyl-4-Phenylpiperazine derivatives. (2026, January 5). ResearchGate.
- Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (n.d.). PubMed.
- Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (n.d.). MDPI.
- N-phenylpiperidin-4-amine synthesis. (n.d.). ChemicalBook.
- Preparation method of N-phenethyl-4-phenylaminopiperidine. (n.d.). Eureka | Patsnap.
- Agitated Saline, Albumin, or Propofol-albumin Mixture for Enhanced Contrast in TEE Examinations. (n.d.). ClinicalTrials.gov.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters.
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). MDPI.
- Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site. (2021, March 5). PubMed.
- 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid. (2023, August 15). Smolecule.
- Enzyme inhibition activities of 1-arylsulfonyl-4-phenylpiperazine derivatives (3a-n). (n.d.).
- Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. (n.d.). PubMed Central.
- Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (2023, October 31). Federal Register.
- Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7. (n.d.). PubMed.
-
Biochemical and biological properties of 4-(3-phenyl-[3][8][9]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. (n.d.). PubMed. Retrieved January 26, 2026, from
- The preparation method of N-phenethyl-4-anilinopiperidine. (n.d.). Google Patents.
- Convenient Synthesis and Biological Activity of 4-Aminomethylene 1-phenylpyrazolidine-3,5-diones. (2016, July 16). ResearchGate.
- Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. (2013, April). PubMed.
- Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. (n.d.). MDPI.
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]
